8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” belongs to the class of quinoline derivatives. Quinolines are nitrogenous tertiary bases and have been used in medicinal chemistry due to their versatile applications .
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods. For instance, one method involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Scientific Research Applications
Synthesis and Structural Analysis
Supramolecular Aggregation Influenced by Substitution
Research demonstrates how the substitution on dihydrobenzopyrazoloquinolines affects the dimensionality of supramolecular aggregation, with compounds linked by hydrogen bonds forming complex structures. This highlights the compound's potential in designing molecular structures with specific properties (Portilla et al., 2005).
Microwave-Assisted Synthesis
The rate of synthesis for pyrazolo[3,4-b]quinolines containing a 1,8-naphthyridine moiety is significantly enhanced under microwave irradiation, showcasing an efficient method for producing these compounds with improved yields (Mogilaiah et al., 2003).
Antimicrobial Applications
- Potential Antimicrobial Agents: Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Holla et al., 2006).
Material Science Applications
- Structural and Optical Properties: The structural and optical properties of certain pyrazoloquinoline derivatives have been studied, revealing that they form nanocrystallites dispersed in an amorphous matrix when deposited as thin films. These findings could be relevant for applications in optoelectronics and materials science (Zeyada et al., 2016).
Synthetic Chemistry Applications
- Efficient Synthesis Techniques: Various studies have developed efficient synthesis methods for creating structurally complex quinoline derivatives. For example, an "on water" protocol for synthesizing benzopyrazoloquinoline diones demonstrates the potential for green chemistry approaches in synthesizing complex heterocyclic compounds (Rajesh et al., 2011).
Biological Activity Investigations
- Estrogen Receptor Ligands: The preparation of novel pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor showcases the compound's relevance in medicinal chemistry and hormone receptor research (Kasiotis et al., 2006).
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to exhibit a broad spectrum of biological activities, including antimalarial , antifungal , and antibacterial properties.
Mode of Action
For instance, some quinoline derivatives have been reported to inhibit the growth of Plasmodium falciparum, a parasite responsible for malaria .
Biochemical Pathways
Quinoline derivatives have been reported to interfere with various biochemical pathways, leading to their broad-spectrum anti-infective properties .
Result of Action
Quinoline derivatives have been reported to exhibit potent in vitro antimalarial activity . They have also shown promising antifungal and antibacterial activities.
properties
IUPAC Name |
8-ethoxy-1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-3-30-20-13-14-23-21(15-20)25-22(16-26-23)24(17-7-5-4-6-8-17)27-28(25)18-9-11-19(29-2)12-10-18/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAIBQOMYMUAPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
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